4-(3-Aminocyclobutyl)benzonitrile
Description
4-(3-Aminocyclobutyl)benzonitrile is a benzonitrile derivative featuring a cyclobutylamine substituent at the para position of the benzene ring. Its molecular formula is C₁₁H₁₁N₂, with a molecular weight of 172.22 g/mol. The cyclobutyl group introduces significant ring strain due to its four-membered structure, which can enhance reactivity and influence conformational flexibility. This compound is primarily utilized in chemical synthesis, particularly as an intermediate in pharmaceutical and materials science research .
Properties
CAS No. |
149506-15-0 |
|---|---|
Molecular Formula |
C11H12N2 |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
4-(3-aminocyclobutyl)benzonitrile |
InChI |
InChI=1S/C11H12N2/c12-7-8-1-3-9(4-2-8)10-5-11(13)6-10/h1-4,10-11H,5-6,13H2 |
InChI Key |
MLZPXGWETGEYDP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1N)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminocyclobutyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-bromobenzonitrile with 3-aminocyclobutylboronic acid under Suzuki coupling conditions. This reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate in a solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures, usually around 100°C, for several hours to achieve the desired product .
Industrial Production Methods
Industrial production methods for 4-(3-Aminocyclobutyl)benzonitrile may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(3-Aminocyclobutyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives of 4-(3-Aminocyclobutyl)benzonitrile.
Reduction: Primary amines derived from the reduction of the nitrile group.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(3-Aminocyclobutyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(3-Aminocyclobutyl)benzonitrile involves its interaction with specific molecular targets. For instance, it has been shown to bind to the periplasmic adapter protein AcrA and the efflux pump AcrB in bacteria, thereby inhibiting their function. This inhibition prevents the bacteria from expelling antibiotics, making them more susceptible to treatment . The compound’s interaction with these proteins involves hydrogen bonding and hydrophobic interactions, which stabilize the binding and enhance its inhibitory effect .
Comparison with Similar Compounds
4-(Cyclobutylamino)benzonitrile (CAS: 1248277-47-5)
Structure: Direct cyclobutylamino substituent at the benzene’s para position. Key Differences: While structurally similar, the substitution pattern on the cyclobutane (e.g., 3-amino vs. unsubstituted cyclobutyl) may alter steric and electronic properties. The cyclobutane’s strain enhances reactivity, making it useful in drug intermediate synthesis. Applications overlap with the target compound in medicinal chemistry .
4-(Dimethylamino)benzonitrile
Structure: Para-substituted dimethylamino group (-N(CH₃)₂). Key Differences:
3-(Aminomethyl)benzonitrile
Structure: Meta-substituted aminomethyl group (-CH₂NH₂). Key Differences:
Crisaborole (4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yloxy)benzonitrile)
Structure : Benzonitrile core linked to a benzooxaborole ring.
Key Differences :
Pyrazole-Substituted Benzonitriles
Example: 4-[(4-Amino-3-methyl-1H-pyrazol-1-yl)methyl]benzonitrile Structure: Pyrazole ring attached via a methylene linker. Key Differences:
- The heterocyclic pyrazole introduces hydrogen-bonding sites and steric bulk.
- The methylene spacer increases flexibility compared to rigid cyclobutyl derivatives .
Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Type | Key Applications |
|---|---|---|---|---|
| 4-(3-Aminocyclobutyl)benzonitrile | C₁₁H₁₁N₂ | 172.22 | Cyclobutylamine | Drug intermediates, synthesis |
| 4-(Dimethylamino)benzonitrile | C₉H₁₀N₂ | 146.19 | Dimethylamino | Dyes, polymers, spectroscopy |
| 3-(Aminomethyl)benzonitrile | C₈H₈N₂ | 132.16 | Aminomethyl | Synthetic intermediates |
| Crisaborole | C₁₄H₁₀BNO₃ | 251.10 | Benzooxaborole | Topical anti-inflammatory (Eucrisa) |
Research Findings
- Electronic Effects: The cyclobutylamine group in 4-(3-Aminocyclobutyl)benzonitrile exhibits moderate electron donation, weaker than dimethylamino but stronger than aminomethyl groups. This influences nitrile reactivity in cross-coupling reactions .
- Solubility: Cyclobutyl derivatives generally show lower aqueous solubility compared to aminomethyl analogs due to hydrophobicity of the ring. Hydrochloride salts (e.g., 4-(Aminomethyl)benzonitrile HCl) improve solubility .
- The cyclobutylamine group’s rigidity may enhance target binding in enzyme inhibition studies .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(3-Aminocyclobutyl)benzonitrile, and what key reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution. For cyclobutylamine derivatives, a boronic ester intermediate (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) may be used in cross-coupling reactions to introduce the cyclobutylamine moiety . Key conditions include catalyst selection (e.g., palladium-based), solvent polarity, and temperature control to minimize side reactions. Yield optimization often requires inert atmospheres (N₂/Ar) and stoichiometric adjustments of reagents .
Q. How is the molecular structure of 4-(3-Aminocyclobutyl)benzonitrile characterized using spectroscopic techniques?
- Methodological Answer : Structural confirmation relies on:
- NMR Spectroscopy : ¹H/¹³C NMR to identify aromatic protons (δ 7.5–8.0 ppm), nitrile carbons (~115 ppm), and cyclobutyl amine protons (δ 1.5–3.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₁₁H₁₁N₂: 163.0972) .
- FT-IR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and 3300–3500 cm⁻¹ (N-H stretch) .
Advanced Research Questions
Q. What strategies are employed to analyze the compound’s binding affinity to biological targets like kinases or receptors?
- Methodological Answer :
- Biochemical Assays : Fluorescence polarization or surface plasmon resonance (SPR) quantify binding kinetics (Kd, IC₅₀). For kinase inhibition, ADP-Glo™ assays measure enzymatic activity post-treatment .
- Molecular Docking : Computational models (AutoDock, Schrödinger) predict binding poses in ATP-binding pockets or receptor active sites. Energy minimization and MD simulations refine interactions .
Q. How can computational methods like density functional theory (DFT) predict the electronic properties and reactivity of 4-(3-Aminocyclobutyl)benzonitrile?
- Methodological Answer : DFT calculations (B3LYP/6-311++G(d,p)) analyze:
- Electron Density Maps : Charge distribution on the nitrile and amine groups, influencing electrophilicity .
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict reactivity trends (e.g., nucleophilic attack at the nitrile) .
- Vibrational Frequencies : Correlate with experimental FT-IR/Raman spectra to validate structural assignments .
Q. How do researchers resolve contradictions in reported bioactivity data across studies involving 4-(3-Aminocyclobutyl)benzonitrile derivatives?
- Methodological Answer : Contradictions arise from assay variability (e.g., cell lines, concentration ranges). Resolution strategies include:
- Dose-Response Curves : Establish EC₅₀/IC₅₀ consistency across independent replicates .
- Orthogonal Assays : Confirm target engagement via thermal shift assays (TSA) or cellular thermal shift assays (CETSA) .
- Meta-Analysis : Compare structural analogs (e.g., 4-(4-Chloro-3-fluorophenoxy)benzonitrile) to identify substituent effects on activity .
Q. What methodologies optimize structure-activity relationship (SAR) studies for derivatives of 4-(3-Aminocyclobutyl)benzonitrile in drug discovery?
- Methodological Answer :
- Scaffold Diversification : Introduce substituents (e.g., halogens, methyl groups) at the cyclobutyl or benzonitrile positions to modulate lipophilicity (LogP) and solubility .
- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonding via the amine) using software like MOE or PharmaGist .
- In Vivo Profiling : Assess pharmacokinetics (PK) in rodent models to prioritize derivatives with optimal bioavailability and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
